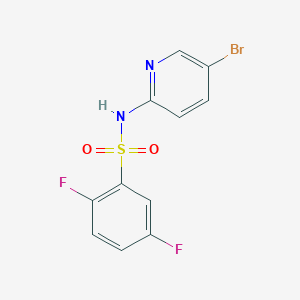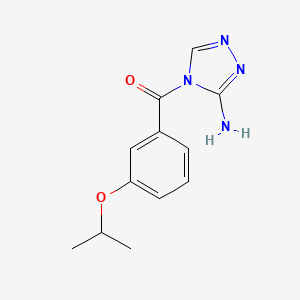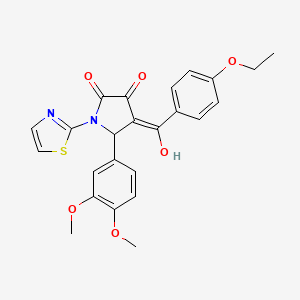![molecular formula C19H17ClN2O2 B5350959 N-[1-[(allylamino)carbonyl]-2-(4-chlorophenyl)vinyl]benzamide](/img/structure/B5350959.png)
N-[1-[(allylamino)carbonyl]-2-(4-chlorophenyl)vinyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-[(allylamino)carbonyl]-2-(4-chlorophenyl)vinyl]benzamide, commonly known as ACVIM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ACVIM belongs to the class of compounds known as vinylbenzamides, which have been found to exhibit various biological activities such as anti-inflammatory, antitumor, and antiviral properties.
Wirkmechanismus
The mechanism of action of ACVIM is not fully understood, but several studies have suggested that it works by inhibiting the activity of specific enzymes and signaling pathways. For example, ACVIM has been found to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. Inhibition of HDAC activity by ACVIM results in the activation of tumor suppressor genes and the inhibition of oncogenes, leading to the suppression of tumor growth. ACVIM has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
ACVIM has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that ACVIM inhibits the proliferation of cancer cells, induces apoptosis, and inhibits cell migration and invasion. ACVIM has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, indicating its anti-inflammatory properties. In vivo studies have shown that ACVIM exhibits antitumor activity in mouse models of breast and lung cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ACVIM in lab experiments is its potent antitumor activity against various cancer cell lines. ACVIM has also been found to exhibit anti-inflammatory and antiviral properties, making it a potential candidate for the treatment of other diseases. However, one of the limitations of using ACVIM in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of ACVIM is not fully understood, which can make it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on ACVIM. One area of research is to further investigate the mechanism of action of ACVIM and its effects on specific enzymes and signaling pathways. Another area of research is to explore the potential use of ACVIM in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to determine the optimal dosage and administration of ACVIM in vivo. Finally, more research is needed to explore the potential use of ACVIM in the treatment of viral infections.
Synthesemethoden
The synthesis of ACVIM is a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 4-chlorobenzaldehyde with allylamine to form 1-(4-chlorophenyl)-2-propen-1-amine. This intermediate is then reacted with benzoyl chloride to form N-benzoyl-1-(4-chlorophenyl)-2-propen-1-amine. Finally, the reaction of this intermediate with acetic anhydride results in the formation of ACVIM.
Wissenschaftliche Forschungsanwendungen
ACVIM has been extensively studied for its potential therapeutic applications in the treatment of various diseases. One of the most promising applications of ACVIM is in the treatment of cancer. Several studies have shown that ACVIM exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. ACVIM has also been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, ACVIM has been studied for its antiviral properties, particularly against the herpes simplex virus.
Eigenschaften
IUPAC Name |
N-[(E)-1-(4-chlorophenyl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-2-12-21-19(24)17(13-14-8-10-16(20)11-9-14)22-18(23)15-6-4-3-5-7-15/h2-11,13H,1,12H2,(H,21,24)(H,22,23)/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRCWYOWXQOETM-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=CC1=CC=C(C=C1)Cl)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCNC(=O)/C(=C\C1=CC=C(C=C1)Cl)/NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S*,4S*,5R*)-4-({[(1-ethyl-1H-imidazol-5-yl)methyl]amino}carbonyl)-1,2-dimethyl-5-phenylpyrrolidine-2-carboxylic acid](/img/structure/B5350884.png)

![5-bromo-2-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5350896.png)
![(2S*,4S*,5R*)-5-(2-fluorophenyl)-4-{[(3-hydroxybenzyl)(methyl)amino]carbonyl}-1-methylpyrrolidine-2-carboxylic acid](/img/structure/B5350918.png)
![{1-(4-methoxypyrimidin-2-yl)-4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5350925.png)
![1'-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5350928.png)

![ethyl 2-(9-anthrylmethylene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5350934.png)
![6-(methoxymethyl)-1-methyl-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5350939.png)

![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-6-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B5350965.png)
![6-(1-methyl-5-oxo-1,4,9-triazaspiro[5.5]undec-9-yl)pyridine-2-carbonitrile](/img/structure/B5350973.png)
![2-[1-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)piperidin-4-yl]propan-2-ol](/img/structure/B5350977.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5350984.png)